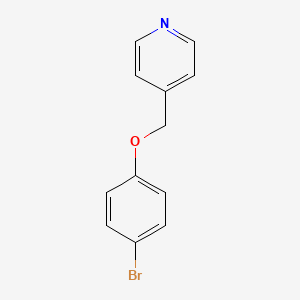

4-(4-Bromophenoxymethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

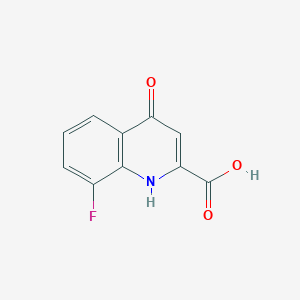

4-(4-Bromophenoxymethyl)pyridine is a synthetic compound with the CAS Number: 1016783-69-91. It has a molecular weight of 264.121. The IUPAC name for this compound is 4-[(4-bromophenoxy)methyl]pyridine1.

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported2. A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed2.

Molecular Structure Analysis

The InChI code for 4-(4-Bromophenoxymethyl)pyridine is 1S/C12H10BrNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9H21. This indicates the molecular structure of the compound.

Chemical Reactions Analysis

While specific chemical reactions involving 4-(4-Bromophenoxymethyl)pyridine are not readily available, pyridine compounds are known to play vital roles in organic chemistry3. They are extensively applied scaffolds for drug design and synthesis3.

Physical And Chemical Properties Analysis

4-(4-Bromophenoxymethyl)pyridine has a molecular weight of 264.121. The compound’s purity is reported to be 97%1.Applications De Recherche Scientifique

-

Magnetically recoverable catalysts for the preparation of pyridine derivatives

- Summary of Application : Magnetically recoverable nano-catalysts are used in the synthesis of pyridine derivatives. These catalysts can be easily separated from the reaction medium using an external magnet .

- Methods of Application : The high surface area, simple preparation, and modification are among the major advantages of these catalysts. Recently, the catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .

- Results or Outcomes : Pyridine derivatives show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .

-

C–H functionalization of pyridines

- Summary of Application : Pyridine and its reduced form (piperidine) are the most common nitrogen heterocycles in FDA-approved drugs. Their presence in alkaloids, ligands for transition metals, catalysts, and organic materials with various properties makes them among the most important structural cores .

- Methods of Application : Direct and selective functionalization of pyridine remains scarce due to its electron-poor nature and nitrogen coordination power. Instead, functionalized pyridine rings were primarily constructed from suitably substituted acyclic precursors .

- Results or Outcomes : This review summarizes different approaches to tackle the reactivity and regio- and stereoselectivity aspects for direct pyridine C–H functionalization .

- Synthesis of Trifluoromethylpyridines

- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries .

- Methods of Application : The synthesis of TFMP derivatives involves various chemical reactions. For instance, 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of fluazifop, can be obtained via a simple one-step vapor-phase reaction .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

The safety data sheet for pyridine indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled4. It causes skin and eye irritation4. Safety measures include avoiding contact with skin, eyes, or clothing, and not releasing the substance into the environment4.

Orientations Futures

Pyridine scaffold-containing compounds have received significant interest in multiple research fields3. This is mainly related to their unique heteroaromatic functional role in organic chemistry, easy conversion into different functional derivatives, profound effect on pharmacological activity, and application as pharmacophores in medicinal chemistry3. This suggests that 4-(4-Bromophenoxymethyl)pyridine and similar compounds may have potential for future research and development in these areas.

Propriétés

IUPAC Name |

4-[(4-bromophenoxy)methyl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLJZMMMXIJZSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC=NC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640876 |

Source

|

| Record name | 4-[(4-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenoxymethyl)pyridine | |

CAS RN |

1016783-69-9 |

Source

|

| Record name | 4-[(4-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.